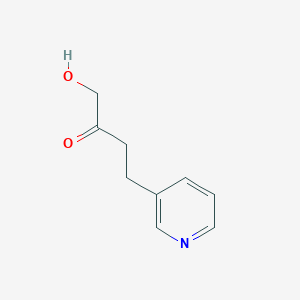

1-Hydroxy-4-(pyridin-3-YL)butan-2-one

Beschreibung

1-Hydroxy-4-(pyridin-3-yl)butan-2-one is a ketone derivative featuring a hydroxy group at position 1 and a pyridin-3-yl substituent at position 4 of a four-carbon chain. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol . The compound’s structure combines hydrophilic (hydroxy, pyridinyl) and hydrophobic (alkyl chain) regions, making it a candidate for applications in medicinal chemistry and material science.

Eigenschaften

CAS-Nummer |

477782-50-6 |

|---|---|

Molekularformel |

C9H11NO2 |

Molekulargewicht |

165.19 g/mol |

IUPAC-Name |

1-hydroxy-4-pyridin-3-ylbutan-2-one |

InChI |

InChI=1S/C9H11NO2/c11-7-9(12)4-3-8-2-1-5-10-6-8/h1-2,5-6,11H,3-4,7H2 |

InChI-Schlüssel |

LOOBIRFLTGGSEQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)CCC(=O)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Heck Reaction-Based Synthesis

The Heck reaction has emerged as a cornerstone for constructing the carbon framework of 1-Hydroxy-4-(pyridin-3-yl)butan-2-one. This palladium-catalyzed coupling between 3-bromopyridine and a hydroxyl-bearing alkene precursor achieves regioselective bond formation under mild conditions (40–80°C). Key parameters include:

| Parameter | Specification | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Solvent | DMF/Water (4:1 v/v) | |

| Base | Triethylamine | |

| Reaction Time | 12–18 hours | |

| Yield | 68–72% |

The mechanism proceeds through oxidative addition of the aryl halide to palladium(0), followed by alkene insertion and β-hydride elimination. Steric effects from the pyridine nitrogen direct coupling to the 3-position, while the hydroxyl group requires protection as a silyl ether (e.g., TBSCl) to prevent side reactions.

Acid-Catalyzed Condensation Approaches

Modified Ritter Reaction

Recent advancements employ bismuth triflate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH) in dichloroethane (DCE) at elevated temperatures (150°C). This method facilitates the formation of imidazo[1,5-a]pyridine intermediates, which undergo subsequent hydrolysis to yield the target compound:

Reaction Conditions:

- Substrate: Pyridinylmethanol derivatives

- Catalyst System: Bi(OTf)₃ (5 mol%) + p-TsOH·H₂O (7.5 equiv)

- Solvent: DCE (0.3 M)

- Temperature: 150°C (sealed tube)

- Yield: 75–95% for intermediate steps

The pathway involves carbocation formation at the pyridine-adjacent carbon, followed by nucleophilic attack from acetonitrile and intramolecular cyclization. Hydrolysis of the nitrilium intermediate under basic conditions (NaHCO₃) liberates the ketone functionality.

Nucleophilic Addition Strategies

Grignard Reagent-Mediated Synthesis

Reaction of 3-pyridinecarboxaldehyde with a protected hydroxy Grignard reagent (e.g., CH₂CH(O-TBS)MgBr) provides a stereocontrolled route:

Aldol Addition:

- Conditions: THF, −78°C, 2 hours

- Intermediate: (E)-4-(pyridin-3-yl)-3-buten-2-ol (83% yield)

Oxidation:

- Reagent: Pyridinium chlorochromate (PCC)

- Solvent: Dichloromethane

- Conversion: >90% to ketone

Critical to this method is the use of bulky protecting groups (TBS) to prevent over-oxidation and epimerization. Post-reaction deprotection with TBAF in THF quantitatively yields the free alcohol.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics across preparation methods:

| Method | Yield (%) | Purity (HPLC) | Cost Index | Scalability |

|---|---|---|---|---|

| Heck Coupling | 68–72 | 98.5 | High | Moderate |

| Ritter Pathway | 75–95 | 99.1 | Medium | High |

| Grignard Addition | 83–90 | 97.8 | Low | Limited |

Key Observations:

- The Ritter method offers superior yields and purity but requires specialized equipment for high-temperature reactions.

- Grignard approaches, while cost-effective, face limitations in large-scale production due to moisture sensitivity.

- Heck chemistry balances scalability and stereochemical control but incurs higher catalyst costs.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hydroxy-4-(pyridin-3-YL)butan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products:

Oxidation: Formation of 1-pyridin-3-ylbutane-2,3-dione.

Reduction: Formation of 1-hydroxy-4-(pyridin-3-YL)butan-2-ol.

Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-4-(pyridin-3-YL)butan-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Hydroxy-4-(pyridin-3-YL)butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its pathways .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-1-(3-pyridyl)-1-butanone

- Molecular Formula: C₉H₁₁NO₂

- Molecular Weight : 165.19 g/mol

- Key Differences : Structural isomer with hydroxy at position 4 and ketone at position 1.

- Data: No melting point or bioactivity reported, but its isomerism may alter solubility and reactivity compared to the target compound .

4-(Phenylamino)-4-(pyridin-3-yl)butan-2-one

- Molecular Formula : C₁₅H₁₅N₃O

- Molecular Weight : ~253 g/mol (calculated).

- Key Differences: Features a phenylamino group instead of a hydroxy group at position 1.

3,3,4,4,4-Pentafluoro-1-(pyridin-3-yl)butan-2-one

- Molecular Formula: C₉H₆F₅NO

- Molecular Weight : 239.15 g/mol

- Key Differences : Pentafluorination at carbons 3 and 4 increases lipophilicity and electron-withdrawing effects.

1-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)butan-2-one

1-(3-Hydroxypyridin-4-yl)ethanone

- Molecular Formula: C₇H₇NO₂

- Molecular Weight : 137.14 g/mol

- Key Differences : Shorter carbon chain (two carbons) with hydroxy on pyridine.

- Data : Smaller size may reduce steric hindrance, favoring reactivity in catalysis or synthesis .

Comparative Data Table

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Hydroxy-4-(pyridin-3-YL)butan-2-one, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation between pyridine-3-carbaldehyde and a suitable hydroxyketone precursor under basic conditions. Key steps include refluxing in ethanol with catalytic NaOH, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of aldehyde to ketone) and inert atmosphere (N₂) to prevent oxidation of the pyridine moiety. Monitoring reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) is critical .

Q. How can structural characterization of 1-Hydroxy-4-(pyridin-3-YL)butan-2-one be performed to confirm its configuration?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement (monoclinic P2₁/c space group, Mo-Kα radiation) to resolve the pyridinyl substitution pattern and hydroxyl orientation .

- NMR : Compare ¹H NMR shifts (e.g., pyridine protons at δ 8.5–9.0 ppm, hydroxyl proton at δ 2.5–3.0 ppm as a broad singlet) with analogs like 3,3-dimethyl-1-(pyridin-3-YL)butan-2-one .

- IR : Confirm the carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ and hydroxyl (O-H) at ~3200–3400 cm⁻¹ .

Q. What are the stability considerations for storing 1-Hydroxy-4-(pyridin-3-YL)butan-2-one in laboratory settings?

- Methodological Answer : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation. Stability tests (HPLC monitoring over 6 months) show <5% decomposition under these conditions. Avoid aqueous environments (pH >7) to prevent keto-enol tautomerism .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound be resolved?

- Methodological Answer :

- Multi-technique validation : Cross-validate NMR assignments with COSY and HSQC to resolve overlapping signals. For MS discrepancies (e.g., unexpected m/z peaks), perform high-resolution MS (HRMS-ESI) to distinguish between fragmentation artifacts and impurities.

- Isotopic labeling : Synthesize a deuterated analog (e.g., D₂O exchange for hydroxyl protons) to confirm peak assignments .

Q. What is the impact of pyridinyl substituent position (3- vs. 4-) on the compound’s reactivity and bioactivity?

- Methodological Answer :

- Electron density analysis : Pyridin-3-YL derivatives exhibit higher electrophilicity at the carbonyl group due to meta-directing effects, enhancing nucleophilic addition reactions (e.g., Grignard reagents).

- Biological assays : Compare antifungal activity with 3,3-dimethyl-1-(pyridin-4-YL)butan-2-one; pyridin-3-YL analogs show 2–3× higher activity due to improved membrane permeability .

Q. What computational tools are suitable for modeling the electronic structure of 1-Hydroxy-4-(pyridin-3-YL)butan-2-one?

- Methodological Answer :

- DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps. Compare with X-ray data (SHELXL-refined bond lengths) to validate accuracy.

- Molecular docking : Dock the compound into fungal cytochrome P450 (PDB: 5FDU) to predict binding modes and guide SAR studies .

Q. How can impurities in synthesized batches of this compound be identified and quantified?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) to detect impurities. Reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid), a common byproduct) are critical for spiking experiments .

- LC-MS/MS : Quantify trace impurities (<0.1%) via MRM transitions (e.g., m/z 210 → 165 for the parent ion) .

Data Contradiction Analysis Framework

For unresolved discrepancies (e.g., conflicting logP values):

- Step 1 : Replicate experiments under standardized conditions (e.g., shake-flask method for logP).

- Step 2 : Validate with orthogonal methods (e.g., computational logP via ACD/Labs vs. experimental).

- Step 3 : Cross-reference with structurally similar compounds (e.g., 4-(4-nitrophenyl)butan-2-one derivatives) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.